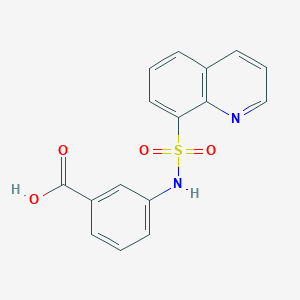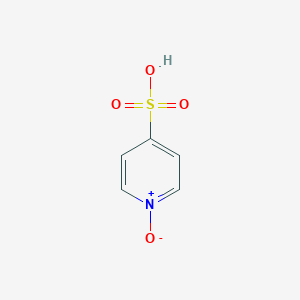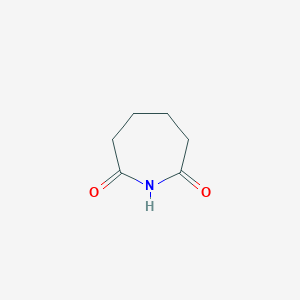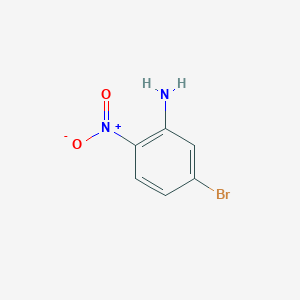
3-(Quinolin-8-ylsulfonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-8-ylsulfonylamino)benzoic acid, also known as QSA, is a chemical compound that has gained attention for its potential use in scientific research. QSA is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
3-(Quinolin-8-ylsulfonylamino)benzoic acid's mechanism of action involves its ability to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This results in a decrease in the pH of the extracellular environment, which can inhibit the growth and survival of cancer cells. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-(Quinolin-8-ylsulfonylamino)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and potential use in cancer treatment. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has also been studied for its potential use in treating osteoporosis, as it has been shown to inhibit the activity of osteoclasts, which are involved in bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Quinolin-8-ylsulfonylamino)benzoic acid in lab experiments is its potent inhibition of carbonic anhydrase enzymes, which can be useful in studying their role in various physiological processes. However, 3-(Quinolin-8-ylsulfonylamino)benzoic acid's potential use in cancer treatment may be limited by its ability to inhibit the activity of both cancerous and normal cells. Further research is needed to determine the safety and efficacy of 3-(Quinolin-8-ylsulfonylamino)benzoic acid in cancer treatment.
Orientations Futures
There are various future directions for research on 3-(Quinolin-8-ylsulfonylamino)benzoic acid, including its potential use in cancer treatment, osteoporosis treatment, and other physiological processes involving carbonic anhydrase enzymes. Further studies are needed to determine the safety and efficacy of 3-(Quinolin-8-ylsulfonylamino)benzoic acid in these applications, as well as its potential use in combination with other drugs. Additionally, research into the synthesis of 3-(Quinolin-8-ylsulfonylamino)benzoic acid derivatives may lead to the development of more potent inhibitors of carbonic anhydrase enzymes.
Méthodes De Synthèse
3-(Quinolin-8-ylsulfonylamino)benzoic acid can be synthesized through various methods, including the reaction of 8-aminoquinoline with benzenesulfonyl chloride and subsequent reaction with 3-aminobenzoic acid. Another method involves the reaction of 8-aminoquinoline with 3-carboxybenzenesulfonyl chloride in the presence of a base. Both methods have been successful in producing 3-(Quinolin-8-ylsulfonylamino)benzoic acid with high yields.
Applications De Recherche Scientifique
3-(Quinolin-8-ylsulfonylamino)benzoic acid has been studied for its potential use in various scientific research applications. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has shown to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This has led to research into 3-(Quinolin-8-ylsulfonylamino)benzoic acid's potential use in cancer treatment.
Propriétés
Numéro CAS |
209173-94-4 |
|---|---|
Nom du produit |
3-(Quinolin-8-ylsulfonylamino)benzoic acid |
Formule moléculaire |
C16H12N2O4S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3-(quinolin-8-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-5-1-7-13(10-12)18-23(21,22)14-8-2-4-11-6-3-9-17-15(11)14/h1-10,18H,(H,19,20) |
Clé InChI |
CLILVEMCMVDPJI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)




